2-Chloro-5-(methoxymethyl)benzaldehyde
Description
2-Chloro-5-(methoxymethyl)benzaldehyde is a substituted benzaldehyde featuring a chlorine atom at the 2-position and a methoxymethyl group (-CH₂OCH₃) at the 5-position of the aromatic ring. The methoxymethyl group introduces steric bulk and electron-donating effects, distinguishing it from other halogenated benzaldehydes with electron-withdrawing substituents .
Properties
Molecular Formula |
C9H9ClO2 |
|---|---|
Molecular Weight |
184.62 g/mol |
IUPAC Name |
2-chloro-5-(methoxymethyl)benzaldehyde |
InChI |
InChI=1S/C9H9ClO2/c1-12-6-7-2-3-9(10)8(4-7)5-11/h2-5H,6H2,1H3 |
InChI Key |
FQRSLTAZRVUYPE-UHFFFAOYSA-N |
Canonical SMILES |
COCC1=CC(=C(C=C1)Cl)C=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-(methoxymethyl)benzaldehyde can be achieved through several methods. One common approach involves the chlorination of 5-(methoxymethyl)benzaldehyde using a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5). The reaction is typically carried out under reflux conditions in an inert solvent like dichloromethane .
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to ensure high yield and purity. The process parameters, such as temperature, pressure, and reaction time, are optimized to achieve efficient conversion and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-(methoxymethyl)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Major Products Formed
Oxidation: 2-Chloro-5-(methoxymethyl)benzoic acid
Reduction: 2-Chloro-5-(methoxymethyl)benzyl alcohol
Substitution: Various substituted benzaldehydes depending on the nucleophile used.
Scientific Research Applications
2-Chloro-5-(methoxymethyl)benzaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme-catalyzed reactions and as a probe to investigate biochemical pathways.
Medicine: It serves as an intermediate in the synthesis of potential drug candidates, particularly those targeting specific receptors or enzymes.
Mechanism of Action
The mechanism of action of 2-Chloro-5-(methoxymethyl)benzaldehyde depends on its specific application. In biochemical studies, it may act as an inhibitor or activator of certain enzymes by interacting with their active sites. The molecular targets and pathways involved vary based on the specific biological system being studied .
Comparison with Similar Compounds
Substituent Electronic Effects
The electronic nature of substituents significantly impacts reactivity and applications. Key comparisons include:
Key Observations :
- Electron-withdrawing groups (e.g., -CF₃, -NO₂) increase the electrophilicity of the aldehyde, enhancing reactivity in nucleophilic additions.
- Electron-donating groups (e.g., -OCH₃, -CH₂OCH₃) reduce electrophilicity but improve solubility in organic solvents.
Steric and Positional Effects
- Methoxymethyl vs. Methoxy : The methoxymethyl group in the target compound introduces greater steric hindrance compared to the smaller methoxy group in 2-chloro-5-methoxybenzaldehyde. This may slow reaction kinetics in crowded environments .
- Substituent Position : Substituents at the 5-position (meta to the aldehyde) create a para-directing effect, influencing regioselectivity in further functionalization reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
